

Application Note: Optimized Reconstitution and Stability Protocols for Met-Enkephalin

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Compound of Interest

Compound Name: *H-Tyr-Ala-Gly-Phe-Met-OH*

CAS No.: 63058-21-9

Cat. No.: B14505022

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Executive Summary

Met-enkephalin (YGGFM) is an endogenous opioid pentapeptide with high affinity for

-opioid and

-opioid receptors.[1][2][3] While theoretically soluble in water, its practical reconstitution presents two critical challenges: pH-dependent aggregation near its isoelectric point (pI ~5.[1][2][3]5) and rapid oxidative degradation of the C-terminal methionine residue.

This guide provides a validated protocol for reconstituting Met-enkephalin to maximize biological half-life and reproducibility.[1][2][3] The recommended standard is reconstitution in 0.1 M acetic acid to ensure protonation and prevent aggregation, followed by storage under inert gas to mitigate sulfoxide formation.

Physicochemical Profile & Solubility Logic

To select the optimal solvent, one must understand the molecular drivers of Met-enkephalin's instability.

Property	Value/Characteristic	Experimental Implication
Sequence	Tyr-Gly-Gly-Phe-Met	Amphipathic: N-terminal Tyrosine (hydrophilic/aromatic) vs. C-terminal Methionine (hydrophobic/oxidizable).[1][2][3]
Molecular Weight	573.66 g/mol	Small peptide; rapid diffusion but prone to adsorption on plastic surfaces.[2][3]
Isoelectric Point (pI)	~5.5 - 5.8	Critical: Solubility is lowest at pH 5.[1][2][3] Neutral water (pH 7) is close to pI, risking precipitation.[1][2][3] Acidic buffers (pH < 4) are superior.
Oxidation Potential	High (Methionine)	The thioether group in Met oxidizes to sulfoxide (Met(O)), reducing receptor affinity by >90% [1].[1][2][3]

The "Zwitterion Trap"

At neutral pH (water), Met-enkephalin exists near its zwitterionic state, where net charge is minimal, leading to intermolecular hydrophobic stacking (aggregation).[1][2][3] By lowering the pH below 4.0 using acetic acid, the peptide becomes positively charged, creating electrostatic repulsion that stabilizes the solution.

Solvent Selection Matrix

Use this matrix to determine the correct solvent based on your experimental timeline and application.

Solvent System	Solubility Limit	Stability Profile	Application Context
0.1 M Acetic Acid (Recommended)	> 5 mg/mL	High. Prevents aggregation; acidic pH inhibits oxidation rates relative to neutral pH. [1][2][3]	Master Stocks. Long-term storage at -20°C. Best for aliquoting.[1][2][3]
Sterile Distilled Water (Degassed)	~1-2 mg/mL	Low. Risk of aggregation over time; pH fluctuations can drift toward pI.[1][2][3]	Immediate Use. Acute in vivo injections where buffer toxicity is a concern.[2]
DMSO (Dimethyl Sulfoxide)	> 10 mg/mL	Variable. Good solubility, but difficult to remove.[1][2][3] DMSO can induce conformational changes [2].[2]	High-Throughput Screening. Library storage where evaporation must be minimized.[1][2][3]
PBS / Saline (pH 7.4)	< 1 mg/mL	Poor. High salt promotes hydrophobic effect; pH is too close to pI.[1][2][3]	Assay Buffer Only. Dilute into PBS only immediately prior to experiment.

Validated Reconstitution Protocols

Protocol A: High-Stability Master Stock (Recommended)

Use this protocol for preparing aliquots to be stored for weeks or months.[1][2][3]

Reagents:

- Met-Enkephalin (Lyophilized powder)[1][2][3]
- Glacial Acetic Acid (High Purity)[1][2][3]
- Sterile Water (Endotoxin-free)[1][2][3]

- Argon or Nitrogen gas (for purging)[1][2][3]

Procedure:

- Prepare Solvent: Create a 0.1 M Acetic Acid solution using sterile water.[2]
 - Why: This sets pH ~3.0, well away from the pI (5.5), ensuring full solubility.[1][2][3]
- Degas: Sparge the acetic acid solution with Argon/Nitrogen for 5 minutes.
 - Why: Removes dissolved oxygen to protect the Methionine residue.
- Equilibrate: Allow the lyophilized peptide vial to reach room temperature before opening.
 - Why: Prevents condensation of atmospheric moisture, which degrades the peptide.
- Dissolve: Add the solvent to the vial to achieve a target concentration of 1 mg/mL to 5 mg/mL.
- Vortex: Vortex gently for 10-15 seconds. Ensure no visible particulates remain.[2]
- Aliquot: Dispense into low-protein-binding polypropylene tubes (e.g., Eppendorf LoBind).
 - Volume: Match aliquots to single-experiment usage (e.g., 20 μ L) to avoid freeze-thaw.
- Storage: Store at -20°C (stable for 3-6 months) or -80°C (stable for >1 year).

Protocol B: Assay-Ready Dilution (Immediate Use)

Use this workflow when moving from Stock to Cell Culture or Animal Models.[1][2][3]

Procedure:

- Thaw one aliquot of Protocol A (Acetic Acid Stock) on ice.
- Neutralization Calculation: The stock is acidic. When diluting into the assay buffer (e.g., PBS or Krebs-Ringer), ensure the dilution factor is at least 1:100.[1][3]
 - Example: 10 μ L Stock + 990 μ L PBS.[2]

- Result: The buffering capacity of PBS will easily neutralize the trace acetic acid, bringing pH to 7.4 without precipitating the peptide (since concentration is now low, ~0.01-0.05 mg/mL).
- Use Window: Use within 4 hours of dilution. Discard remainder.

Critical Stability Factor: Methionine Oxidation[2][3]

The oxidation of Methionine (Met) to Methionine Sulfoxide (Met-O) is the primary cause of "silent" experimental failure.[2][3] The peptide remains soluble, but receptor binding affinity drops drastically.

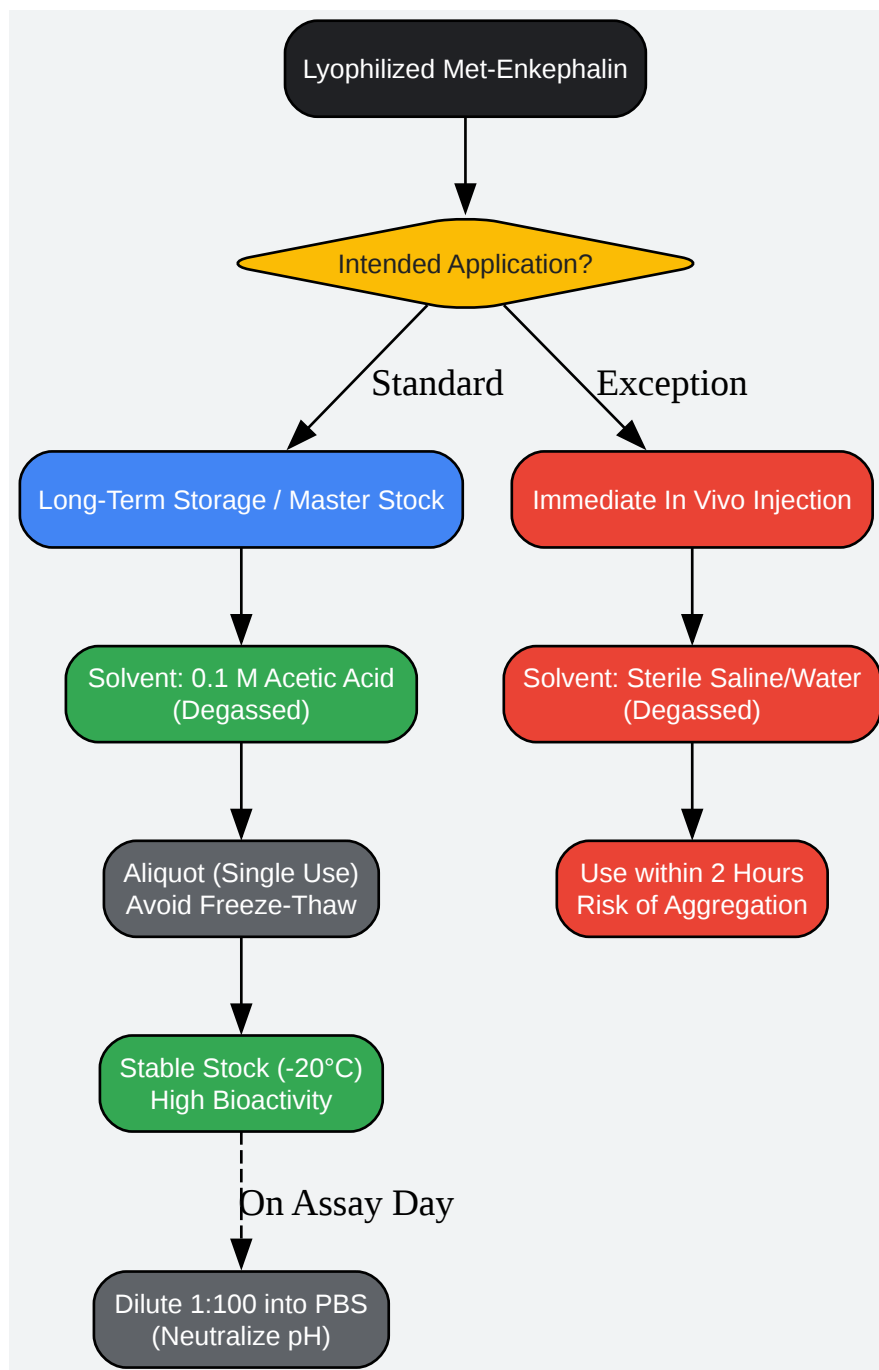
Mechanism:

Prevention Strategy:

- Degassing: As described in Protocol A.
- Light Protection: Met-enkephalin is light-sensitive.[1][2][3] Store vials wrapped in foil or in amber tubes.
- Reducing Agents (Optional): For extremely sensitive assays, add 0.1%
-Mercaptoethanol or DTT to the stock solution, provided these agents do not interfere with your downstream biological assay.[1][2][3]

Decision Workflow (Visualization)

The following diagram illustrates the decision logic for solvent selection and storage to ensure data integrity.



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Figure 1: Decision tree for Met-Enkephalin reconstitution.[1][2] Green path indicates the optimal stability protocol.

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